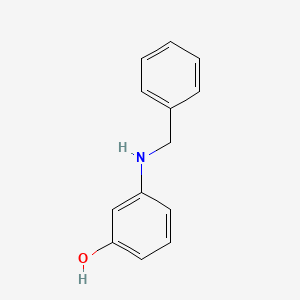

3-(Benzylamino)phenol

Description

Contextualization within the Benzylaminophenol Class

Benzylaminophenols are a class of aromatic compounds that feature both a hydroxyl (-OH) and a benzylamino (-NHCH₂C₆H₅) group attached to a benzene (B151609) ring. The relative positions of these functional groups (ortho, meta, or para) give rise to different isomers with distinct chemical and physical properties. 3-(Benzylamino)phenol, with the functional groups in a meta arrangement, possesses a specific reactivity profile that distinguishes it from its ortho and para counterparts, such as 4-(benzylamino)phenol (B94979). solubilityofthings.com The interplay between the electron-donating hydroxyl group and the secondary amine influences the electron density and reactivity of the aromatic ring, making these compounds versatile intermediates in organic synthesis.

Evolution of Research Interest in Related Phenol (B47542) and Amine Systems

The study of phenols and amines has a long and rich history in organic chemistry. wikipedia.org Phenols, with their acidic hydroxyl group, and amines, with their basic nitrogen atom, are fundamental components of many natural products and synthetic compounds. nih.gov Early research focused on understanding their fundamental properties, such as acidity, basicity, and reactivity in various chemical transformations. wikipedia.org

Over time, the focus shifted towards the development of new synthetic methodologies and the exploration of their applications in catalysis and materials science. The combination of phenols and amines in a single molecule, as seen in aminophenols, opened up new possibilities. These compounds can act as ligands for metal catalysts, precursors for dyes and polymers, and key intermediates in the synthesis of pharmaceuticals. guidechem.com Computational studies have provided deeper insights into the proton exchange dynamics between phenols and amines, a fundamental process that governs their reactivity. nih.govnih.gov The investigation of substituted phenols and their interactions with amines continues to be an active area of research, with studies exploring the effects of different substituents on their catalytic activity and reaction mechanisms. mdpi.com

Current Research Landscape and Emerging Areas for this compound

Current research on this compound and related compounds is multifaceted, spanning organic synthesis, medicinal chemistry, and materials science.

One significant area of interest is its use as a precursor in the synthesis of more complex molecules. For instance, benzylaminophenols can undergo oxidative dimerization and cyclization reactions to form fluorescent oxazolo-phenoxazine derivatives, a process mediated by copper catalysts and hypervalent iodine(III) reagents. mdpi.comresearchgate.net These reactions highlight the potential of this compound as a building block for novel heterocyclic compounds with interesting photophysical properties.

In the realm of medicinal chemistry, derivatives of benzylaminophenols are being explored for their potential biological activities. While specific research on this compound is emerging, related structures have shown promise. For example, the 4-[2-(benzylamino)ethyl]phenol (B3143423) moiety is a key structural feature in the development of selective butyrylcholinesterase inhibitors, which are of interest for the treatment of neurodegenerative diseases. mdpi.com Furthermore, the synthesis of phenol bioisosteric analogues of biologically active compounds, such as 3-hydroxymorphinan, demonstrates the utility of phenol-containing scaffolds in drug design. nih.gov

The catalytic applications of phenol-amine systems are also a vibrant area of research. Simple combinations of phenol derivatives and tertiary amines have been shown to be effective organocatalysts for ring-opening polymerization reactions. researchgate.net This suggests that this compound, with its intrinsic phenol and amine functionalities, could be explored for its potential as a bifunctional catalyst.

The table below summarizes some of the key research findings and applications related to benzylaminophenols and their derivatives.

| Research Area | Key Findings | Relevant Compounds |

| Organic Synthesis | Synthesis of fluorescent oxazolo-phenoxazines through copper-catalyzed dimerization/cyclization. mdpi.comresearchgate.net | 2-Benzylamino-phenols |

| Enantioselective aza-Friedel–Crafts addition of phenols to N-sulfonyl aldimines. nih.gov | 3,5-Dimethylphenol | |

| Medicinal Chemistry | Development of selective butyrylcholinesterase inhibitors. mdpi.com | 4-[2-(benzylamino)ethyl]phenol derivatives |

| Synthesis of bioisosteric analogues of 3-hydroxymorphinan. nih.gov | Imidazolone-morphinan | |

| Catalysis | Phenol-amine systems as organocatalysts for ring-opening polymerization. researchgate.net | Phenol derivatives and tertiary amines |

| Polymer Chemistry | Enzymatic oxidative polycondensation of 4-(benzylamino)phenol. researchgate.net | 4-(Benzylamino)phenol |

Properties

IUPAC Name |

3-(benzylamino)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c15-13-8-4-7-12(9-13)14-10-11-5-2-1-3-6-11/h1-9,14-15H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJOQLJFFNTWVOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 3 Benzylamino Phenol

Contemporary Carbon-Nitrogen Bond Formation Strategies

The creation of the benzyl-amine linkage in 3-(Benzylamino)phenol is the cornerstone of its synthesis. Modern strategies have moved towards greater efficiency, atom economy, and milder reaction conditions.

Nucleophilic substitution remains a fundamental strategy for C-N bond formation. In the context of this compound synthesis, this can be approached by reacting 3-aminophenol (B1664112) with a benzyl (B1604629) halide (e.g., benzyl chloride or bromide). This reaction is a classical SN2 alkylation of an amine. However, a significant challenge is chemoselectivity, as the hydroxyl group of 3-aminophenol is also nucleophilic and can lead to O-alkylation, forming 3-(benzyloxy)aniline as a byproduct. The choice of base and solvent is critical to favor N-alkylation over O-alkylation.

Alternatively, a nucleophilic aromatic substitution (SNAr) pathway can be employed, particularly if the aromatic ring is activated by strong electron-withdrawing groups. chemistrysteps.comwikipedia.org While less direct for this specific target, the principles involve a nucleophile attacking an electron-poor aromatic ring. masterorganicchemistry.com The mechanism proceeds through an addition-elimination sequence, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex before the leaving group is expelled. libretexts.org For SNAr reactions, the reactivity of aryl halides is often in the order F > Cl > Br > I, which is the reverse of SN1 and SN2 reactions. chemistrysteps.com

Catalytic reductive amination is a highly efficient and widely used method for forming amines from carbonyl compounds. wikipedia.org This process involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comlibretexts.org This approach avoids the overalkylation problems often associated with direct alkylation of amines. masterorganicchemistry.com

For the synthesis of this compound, two primary reductive amination routes are feasible:

Route A: Reaction of 3-hydroxybenzaldehyde with benzylamine (B48309).

Route B: Reaction of benzaldehyde with 3-aminophenol.

The reaction is typically carried out as a one-pot procedure where the carbonyl compound, the amine, and a reducing agent are combined. wikipedia.orgyoutube.com The choice of reducing agent is crucial. While sodium borohydride (NaBH₄) can be used, it can also reduce the starting aldehyde or ketone. masterorganicchemistry.com Milder, more selective reducing agents are preferred, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which selectively reduce the iminium ion intermediate in the presence of the carbonyl group. masterorganicchemistry.com The reaction is often performed under weakly acidic conditions (pH ~5) to facilitate imine formation without deactivating the amine nucleophile. youtube.com

| Reducing Agent | Typical Substrates | Common Conditions | Key Advantages |

|---|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Aldehydes, Ketones with Primary or Secondary Amines | Methanol or Ethanol, pH 4-6 | Highly selective for imines over carbonyls; effective in one-pot synthesis. wikipedia.orgmasterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aldehydes, Ketones with a wide range of amines | Dichloroethane (DCE) or Tetrahydrofuran (B95107) (THF), Acetic Acid | Less toxic than NaBH₃CN; effective for acid-sensitive substrates. masterorganicchemistry.com |

| Catalytic Hydrogenation (H₂/Catalyst) | Aldehydes, Ketones with Ammonia or Amines | Pd/C, PtO₂, or Raney Nickel catalyst; Hydrogen pressure | "Green" method with water as the only byproduct; suitable for large-scale industrial synthesis. libretexts.org |

A powerful strategy involves the direct amination of a phenolic precursor, such as resorcinol (1,3-dihydroxybenzene), with benzylamine. This approach forms the C-N bond by converting a hydroxyl group into an amino group. One documented method involves reacting resorcinol with a primary amine at high temperatures (180–250 °C) and pressures (3–40 bars) in the presence of a catalyst like phosphorous acid or its esters. google.com This direct conversion is highly atom-economical.

More recent advancements include transition-metal-catalyzed amination of phenols. For instance, a rhodium-catalyzed process allows for the direct, redox-neutral amination of phenols with amines, producing water as the sole byproduct. organic-chemistry.org This method relies on an arenophilic rhodium catalyst that facilitates the keto-enol tautomerization of the phenol (B47542), enabling a subsequent dehydrative condensation with the amine. organic-chemistry.org Such methods expand the potential for direct C–N bond formation under more controlled conditions. Vapor-phase amination of phenols with ammonia over solid acid catalysts like gamma-alumina is another established industrial method, which could be adapted for use with primary amines like benzylamine. google.com

Chemo- and Regioselective Functional Group Transformations

Achieving high chemo- and regioselectivity is a critical challenge in the synthesis of this compound, particularly when using multifunctional precursors.

Chemoselectivity: When starting with 3-aminophenol and a benzylating agent, the primary challenge is selective N-alkylation over O-alkylation. The relative nucleophilicity of the amino and hydroxyl groups can be modulated by the reaction conditions. In basic conditions, the hydroxyl group is deprotonated to the more nucleophilic phenoxide, potentially favoring O-alkylation. Conversely, under neutral or slightly acidic conditions, the amino group is generally a better nucleophile, promoting the desired N-alkylation.

Regioselectivity: When using resorcinol as a starting material, the reaction with benzylamine must be controlled to favor mono-amination over di-amination. Furthermore, the substitution must occur at the correct position on the ring. The inherent directing effects of the hydroxyl groups on the resorcinol ring favor substitution at positions 2, 4, and 6. The synthesis of the 3-substituted product relies on displacing one of the existing hydroxyl groups rather than aromatic substitution. Modern catalytic approaches have shown success in achieving high regioselectivity in the C-H functionalization of phenols, which can be a powerful tool for constructing complex phenol molecules. nih.gov For instance, gold-catalyzed reactions have demonstrated chemo- and regioselective C-H functionalization of free phenols at room temperature. nih.gov

Optimization of Reaction Parameters and Yield Enhancement

To maximize the yield and purity of this compound, systematic optimization of reaction parameters is essential. This involves a careful investigation of solvents, bases, catalyst loading, temperature, and reaction time.

A study on the synthesis of N-benzylaniline, a structurally similar compound, provides a relevant model for optimization. researchgate.net In this synthesis, various solvents such as toluene (B28343), 1,4-dioxane, THF, and DMSO were screened. The results indicated that solvent-free conditions at elevated temperatures (110 °C) provided the highest yield (93%). researchgate.net The choice of base is also critical; strong bases like potassium tert-butoxide (KOtBu) were shown to be superior to others like KOH, Cs₂CO₃, and K₂CO₃. researchgate.net Catalyst loading must also be optimized to ensure high conversion without unnecessary cost or side reactions; it was found that reducing the catalyst amount from 30 mg to 20 mg did not affect the yield, but a further reduction to 15 mg caused a drop in efficiency. researchgate.net

| Optimization of N-Alkylation Reaction Parameters (Analogous System) researchgate.net | |||

|---|---|---|---|

| Parameter | Variation | Effect on Yield | Optimal Condition |

| Solvent | Toluene, 1,4-dioxane, THF, DMSO, Solvent-free | Moderate to good yields in solvents; highest yield under solvent-free conditions. | Solvent-free |

| Base | KOtBu, KOH, Cs₂CO₃, K₂CO₃ | Yields varied significantly: KOtBu (93%) > KOH (82%) > Cs₂CO₃ (66%) > K₂CO₃ (48%). | KOtBu |

| Catalyst Loading | 30 mg, 25 mg, 20 mg, 15 mg | Yields were stable at 93% for 20-30 mg, but dropped to 85% at 15 mg. | 20 mg |

The development of novel catalysts is a key driver for improving the synthesis of molecules like this compound. Modern catalysis research focuses on creating systems that are more active, selective, and sustainable.

For C-N bond formation, rhodium-based catalysts have been shown to be effective for the direct amination of phenols. organic-chemistry.org A catalyst such as [Cp*RhCl₂]₂ can facilitate the reaction under relatively mild conditions, offering a direct and atom-economical route. organic-chemistry.org

Heterogeneous catalysts are also gaining prominence. For example, a graphene oxide-supported N-heterocyclic carbene copper(I) complex (GO-NHC-Cu) has been developed for the selective N-monoalkylation of amines. researchgate.net Such catalysts offer the advantage of easy separation from the reaction mixture, enabling recovery and reuse, which is crucial for sustainable manufacturing.

Recently, a new class of geminal-atomic catalysts (GACs) featuring two copper ions held in a polymeric carbon nitride structure has been developed. sciencedaily.com These catalysts show high efficiency in cross-coupling reactions and can be recovered and reused over multiple cycles with no detectable loss of metal ions. sciencedaily.com The application of such advanced catalytic systems to the synthesis of this compound could lead to significant improvements in yield, purity, and environmental impact.

Evaluation of Diverse Solvent Systems and Reaction Media

The choice of solvent is a critical parameter in the synthesis of this compound, significantly influencing reaction rates, yields, and the product's purity. The synthesis, often proceeding via nucleophilic substitution between a protected 3-aminophenol derivative and a benzyl halide, or through direct amination of a resorcinol derivative, is highly dependent on the solvent's ability to solvate reactants and stabilize transition states.

Polar aprotic solvents are frequently favored in these synthetic routes. Solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are known to effectively dissolve the reacting species and facilitate the nucleophilic attack by the amine on the benzyl halide. Their high dielectric constants help to stabilize the charged intermediates that form during the reaction, thereby accelerating the rate of substitution. Research into the synthesis of related aryloxy phenols has shown that reactions conducted in DMSO can proceed efficiently at moderate temperatures. For instance, the synthesis of 3-(4-aminophenoxy)-phenol from p-fluoronitrobenzene and resorcinol is effectively carried out in DMSO at 50°C.

In contrast, polar protic solvents like water and alcohols can also be employed, particularly in reactions involving the amination of resorcinol derivatives at elevated temperatures and pressures. In such cases, water can act as both a solvent and a reactant. However, the use of protic solvents can sometimes lead to undesired side reactions, such as the solvolysis of the benzyl halide.

The effect of the solvent system on the yield of analogous amination reactions is notable. For instance, in the synthesis of N-alkylated aminophenols, the choice of solvent can dictate the selectivity between N-alkylation and O-alkylation. The use of a non-polar solvent in conjunction with a phase-transfer catalyst can favor the desired N-alkylation by bringing the reactants into close proximity at the phase interface. A study on the synthesis of 3-(phenylmethoxy)phenol, an O-alkylation product of resorcinol, demonstrated that a liquid-liquid-liquid phase transfer catalysis system at 90°C can lead to 100% selectivity. This highlights the importance of the solvent system in directing the reaction towards the desired product.

Below is a comparative table illustrating the general effects of different solvent classes on the synthesis of aminophenols.

| Solvent Class | Examples | General Effect on Reaction | Potential Yield |

| Polar Aprotic | DMF, DMSO | - Excellent solvation of reactants- Stabilization of charged intermediates- Generally leads to faster reaction rates | High |

| Polar Protic | Water, Ethanol | - Can participate in the reaction- May lead to solvolysis of the alkylating agent- Effective for high-temperature amination of resorcinol derivatives | Moderate to High |

| Non-Polar | Toluene, Hexane | - Often used with a phase-transfer catalyst- Can improve selectivity for N-alkylation over O-alkylation- Lower solubility of reactants may require higher temperatures or longer reaction times | Variable |

Pressure and Temperature Control in High-Yield Syntheses

The manipulation of pressure and temperature is a cornerstone in optimizing the synthesis of this compound for high yields. The reaction between resorcinol and primary amines, a common route to N-substituted aminophenols, is often conducted under elevated pressure and temperature to drive the reaction to completion.

High-pressure conditions, typically achieved in an autoclave, are employed to increase the concentration of the amine in the reaction mixture, especially when the amine is a gas at the reaction temperature. This increased concentration enhances the rate of the nucleophilic substitution reaction. Furthermore, elevated pressures can prevent the boiling of low-boiling point reactants and solvents, allowing the reaction to be carried out at higher temperatures than would be possible at atmospheric pressure. Patents describing the synthesis of related 3-(N-substituted amino)phenols from resorcinol and primary amines specify reaction temperatures in the range of 180°C to 250°C and pressures from 3 to 40 bars.

The interplay between temperature and pressure is critical for achieving optimal results. The following table summarizes typical conditions and their impact on the synthesis of N-substituted aminophenols from resorcinol.

| Parameter | Typical Range | Effect on Reaction |

| Temperature | 180°C - 250°C | - Increases reaction rate- Higher temperatures can lead to by-product formation, reducing selectivity and yield. libretexts.org |

| Pressure | 3 - 40 bar | - Increases concentration of amine reactants- Allows for higher reaction temperatures by preventing boiling- Can significantly improve reaction yield. libretexts.org |

Mechanistic Investigations and Reactivity Profiling of 3 Benzylamino Phenol

Aromatic Reactivity: Electrophilic Substitution on the Phenolic Ring

The phenolic ring of 3-(benzylamino)phenol is activated towards electrophilic aromatic substitution due to the presence of the hydroxyl (-OH) and the benzylamino (-NHCH₂Ph) groups. The hydroxyl group is a strongly activating, ortho-, para-directing group. libretexts.orgsavemyexams.com The lone pair of electrons on the oxygen atom can be delocalized into the benzene (B151609) ring, increasing the electron density at the ortho and para positions and making the ring more susceptible to attack by electrophiles. libretexts.org The benzylamino group is also an activating, ortho-, para-directing group for similar reasons.

Given the positions of the existing substituents on the this compound ring, the incoming electrophile will be directed to the positions ortho and para to the hydroxyl group (positions 2, 4, and 6) and ortho and para to the benzylamino group (positions 2, 4, and 6). Therefore, electrophilic substitution is expected to occur predominantly at the 2-, 4-, and 6-positions of the phenolic ring.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Substituent | Activating/Deactivating | Directing Effect | Predicted Positions of Substitution |

|---|---|---|---|

| -OH (hydroxyl) | Strongly Activating | ortho, para | 2, 4, 6 |

Amine Moiety Reactivity and Transformations

The secondary amine functionality in this compound is a site of significant reactivity, capable of undergoing a variety of transformations.

Oxidative and Reductive Pathways

The amine moiety can undergo both oxidation and reduction. Oxidation-reduction, or redox, reactions involve the transfer of electrons, where oxidation is the loss of electrons and reduction is the gain of electrons. germanna.edulamission.edulibretexts.org

Microsomal metabolism studies of N-benzyl-4-substituted anilines have shown that both N- and C-oxidation can occur. nih.gov N-debenzylation is a common metabolic pathway. nih.gov N-oxidation can lead to the formation of aryl nitrones and N-hydroxy derivatives. nih.gov The formation of amides from these secondary amines has also been observed. nih.gov

A photocatalytic oxidation procedure using riboflavin tetraacetate can convert benzylamines to their corresponding aldehydes under mild conditions, with oxygen as the terminal oxidant. researchgate.net Another bioinspired quinone catalyst system has been shown to efficiently facilitate the aerobic dehydrogenation of secondary amines. nih.gov

Condensation and Imine Formation Reactions

The secondary amine of this compound can react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. chemistrysteps.commasterorganicchemistry.comyoutube.com This reaction typically occurs under mildly acidic conditions and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. chemistrysteps.commasterorganicchemistry.comoperachem.com The formation of the C=N double bond is a reversible process. youtube.com

The general mechanism for imine formation involves the following steps:

Nucleophilic attack of the amine on the carbonyl carbon. youtube.com

Proton transfer to form a tetrahedral intermediate.

Protonation of the hydroxyl group to form a good leaving group (water).

Elimination of water to form an iminium ion. masterorganicchemistry.com

Deprotonation to form the final imine product. youtube.com

Intramolecular Cyclization Processes Leading to Heterocyclic Systems

Intramolecular cyclization reactions involving the amine and the phenolic ring can lead to the formation of various heterocyclic systems. For instance, oxidative intramolecular cyclization of phenol (B47542) derivatives can be a powerful method for synthesizing complex polycyclic compounds. mdpi.com The aromatic ring can be activated by a hypervalent iodine reagent, followed by intramolecular nucleophilic addition by a side-chain functional group. mdpi.com

While specific examples for this compound are not extensively detailed in the provided search results, the principles of intramolecular cyclization of related N-aryl amides and similar structures can be applied. These reactions can lead to the formation of nitrogen-containing heterocycles, which are prevalent in nature and exhibit diverse biological properties. beilstein-journals.org

Benzylic Position Functionalization

The benzylic position, the carbon atom adjacent to the benzene ring of the benzyl (B1604629) group, is particularly reactive. ucalgary.calibretexts.org This increased reactivity is due to the resonance stabilization of any radical, carbocation, or carbanion intermediate formed at this position. ucalgary.cachemistrysteps.comlibretexts.org

Selective Oxidation and Halogenation Reactions

Oxidation: The benzylic C-H bonds of alkylbenzenes can be oxidized to afford benzoic acids. ucalgary.ca This transformation highlights the susceptibility of the benzylic position to oxidative cleavage. N-heterocyclic carbenes have been reported to catalyze the benzylic C-H bond activation of N-benzylamines under metal-free conditions, leading to the corresponding carbonyl derivatives. researchgate.net

Halogenation: The benzylic position can be selectively halogenated, particularly brominated, under radical conditions. ucalgary.calibretexts.orgyoutube.com The use of N-bromosuccinimide (NBS) in the presence of light or a radical initiator is a common method for achieving benzylic bromination. libretexts.orgchemistrysteps.com The mechanism proceeds via a benzylic radical intermediate, which is stabilized by resonance with the adjacent aromatic ring. chemistrysteps.comlibretexts.orgyoutube.com

Table 2: Summary of Reactivity at Different Positions of this compound

| Reactive Site | Type of Reaction | Key Reagents/Conditions | Products |

|---|---|---|---|

| Phenolic Ring | Electrophilic Aromatic Substitution | Electrophiles (e.g., Br₂, HNO₃) | 2,4,6-substituted derivatives |

| Amine Moiety | Oxidation | Oxidizing agents (e.g., microsomal enzymes, photocatalysts) | Nitrones, N-hydroxy derivatives, amides, aldehydes |

| Amine Moiety | Condensation | Aldehydes, Ketones | Imines (Schiff bases) |

| Amine Moiety & Phenolic Ring | Intramolecular Cyclization | Oxidizing agents (e.g., hypervalent iodine reagents) | Heterocyclic systems |

| Benzylic Position | Oxidation | Oxidizing agents (e.g., KMnO₄), NHC catalysts | Benzoic acid derivatives, carbonyl compounds |

Mechanisms of Intramolecular Rearrangements

While specific studies on the intramolecular rearrangements of this compound are not extensively documented in publicly available literature, its chemical structure as a substituted aminophenol suggests potential rearrangement pathways analogous to those observed in related phenolic and aniline compounds. Intramolecular rearrangements are fundamental reactions in organic chemistry that involve the migration of an atom or group within a molecule, often catalyzed by acid or heat. For a molecule like this compound, potential rearrangements could be influenced by the interplay between the hydroxyl and the benzylamino functional groups on the aromatic ring.

One pertinent example of a rearrangement common to N-arylhydroxylamines, which can be conceptually related to substituted aminophenols, is the Bamberger rearrangement . This reaction typically involves the acid-catalyzed rearrangement of N-phenylhydroxylamines to 4-aminophenols. wikipedia.orgscribd.com The mechanism proceeds through the protonation of the hydroxylamine, followed by the loss of water to form a nitrenium ion intermediate. This reactive intermediate is then attacked by a nucleophile, typically water, at the para position to yield the aminophenol. wikipedia.org While this compound is not a hydroxylamine, under specific oxidative conditions that might transform the amino group, analogous intermediates could potentially lead to molecular restructuring.

Another class of rearrangements applicable to phenols is the Fries rearrangement , which involves the migration of an acyl group from a phenolic ester to the aromatic ring, typically yielding ortho- and para-hydroxyketones. Although this compound itself would not undergo a classic Fries rearrangement, derivatives where the phenolic hydroxyl is acylated could potentially undergo such a transformation. The conditions for these rearrangements, which usually involve Lewis or Brønsted acids, could also influence the reactivity of the benzylamino group.

Furthermore, rearrangements involving the benzyl group are conceivable. For instance, under certain catalytic conditions, a Chapman-like rearrangement could be envisioned if the nitrogen were part of an imino ether system, leading to the migration of the benzyl group from the nitrogen to the phenolic oxygen. However, this would require prior modification of the amino group.

It is important to note that the specific substitution pattern of this compound, with the amino group at the meta position relative to the hydroxyl group, will significantly influence the regioselectivity of any potential rearrangement. Electronic effects of both substituents will direct the outcome of electrophilic or nucleophilic attack on the aromatic ring.

The table below summarizes some classical rearrangement reactions that could be hypothetically relevant to derivatives of this compound.

| Rearrangement | Substrate Class | Typical Conditions | Potential Product from a Derivative |

| Bamberger Rearrangement | N-Arylhydroxylamines | Strong Aqueous Acid | para-Aminophenols |

| Fries Rearrangement | Phenolic Esters | Lewis or Brønsted Acids | ortho- and para-Hydroxyketones |

| Chapman Rearrangement | Aryl N-arylbenzimidates | Thermal | N,N-Diarylbenzamides |

This table presents hypothetical applications of known rearrangements to derivatives of this compound.

Biocatalytic Transformations and Enzymatic Reactivity

The enzymatic reactivity of this compound is not specifically detailed in the available scientific literature. However, its structure as a phenolic amine suggests that it could be a substrate for several classes of oxidative enzymes, such as laccases and tyrosinases (polyphenol oxidases), which are known to act on a wide range of phenolic compounds. nih.govmdpi.com These enzymes are of significant interest for their applications in bioremediation, biosynthesis, and the development of green chemical processes. mdpi.comnih.gov

Laccases (benzenediol:oxygen oxidoreductases, EC 1.10.3.2) are multi-copper containing enzymes that catalyze the one-electron oxidation of a broad spectrum of substrates, including phenols, aminophenols, and anilines, with the concomitant reduction of molecular oxygen to water. mdpi.com The reaction mechanism involves the generation of phenoxy radicals from the phenolic hydroxyl group. nih.govmdpi.com These highly reactive radical intermediates can then undergo non-enzymatic coupling reactions, leading to the formation of dimers, oligomers, and polymers. mdpi.com For this compound, laccase-mediated oxidation would likely generate a radical intermediate that could lead to various C-C and C-N coupled products. The presence of the benzylamino group could also be a site for oxidative reactions, potentially leading to a more complex product mixture. The efficiency of laccase-catalyzed transformation of phenolic compounds can be influenced by factors such as pH, temperature, and the presence of mediators. researchgate.net

Tyrosinases (monophenol, L-dopa:oxygen oxidoreductase, EC 1.14.18.1) are type-3 copper proteins that exhibit two distinct catalytic activities: the hydroxylation of monophenols to o-diphenols (monophenolase activity) and the subsequent oxidation of o-diphenols to o-quinones (diphenolase activity). mdpi.comresearchgate.net As a monophenol, this compound could potentially be a substrate for the monophenolase activity of tyrosinase, which would introduce a second hydroxyl group ortho to the existing one. The resulting aminodiphenol would then be a substrate for the diphenolase activity, leading to the formation of an amino-o-quinone. These quinones are highly reactive electrophiles that can undergo subsequent non-enzymatic reactions, including intramolecular cyclization and polymerization to form melanin-like pigments. mdpi.com The substrate specificity of tyrosinases can be broad, but the presence and position of substituents on the phenolic ring can significantly affect the reaction rate. nih.gov

Other enzymes that could potentially act on this compound or its derivatives include peroxidases , which also catalyze the oxidation of phenolic compounds in the presence of hydrogen peroxide. Furthermore, transaminases could potentially be employed for the synthesis or modification of the benzylamino group, although this is more related to the synthesis of the compound itself rather than its transformation. researchgate.net

The potential biocatalytic transformations of this compound are summarized in the table below, based on the known reactivity of similar phenolic compounds.

| Enzyme Class | EC Number | Potential Transformation | Likely Products |

| Laccase | 1.10.3.2 | One-electron oxidation of the phenolic hydroxyl group | Phenoxy radicals leading to dimers, oligomers, and polymers |

| Tyrosinase | 1.14.18.1 | Ortho-hydroxylation followed by oxidation to an o-quinone | Amino-o-quinones, which can undergo further polymerization |

| Peroxidase | 1.11.1.x | Oxidation in the presence of H₂O₂ | Similar products to laccase-mediated oxidation |

This table outlines plausible enzymatic transformations of this compound based on the known activities of these enzyme classes on related substrates.

Design and Synthesis of Structural Analogues and Derivatives of 3 Benzylamino Phenol

Rational Design Principles for Structural Variation

The design of new molecules based on the 3-(benzylamino)phenol scaffold is guided by established medicinal chemistry principles. These principles aim to enhance desired properties by systematically modifying the molecule's structure. Key strategies include altering substituent patterns, modifying key structural components, and employing bioisosteric replacements to improve metabolic stability or target interaction. nih.govpatsnap.com

The reactivity and electronic properties of the phenolic ring are significantly influenced by the nature of its substituents. lumenlearning.comlibretexts.org Substituents are broadly classified as either activating or deactivating based on their ability to donate or withdraw electron density from the aromatic ring. libretexts.org This modulation is achieved through two primary mechanisms: the inductive effect and the resonance effect.

Activating Groups: These groups donate electron density to the benzene (B151609) ring, making it more nucleophilic and thus more reactive towards electrophilic substitution. lumenlearning.com They typically direct incoming electrophiles to the ortho and para positions. Examples include hydroxyl (-OH), alkoxy (-OR), and alkyl (-R) groups. The hydroxyl group of the phenol (B47542) itself is a strong activating group. lumenlearning.com

Deactivating Groups: These groups withdraw electron density from the ring, reducing its nucleophilicity. libretexts.org Most deactivating groups direct incoming electrophiles to the meta position. Halogens are an exception, as they are deactivating yet still direct ortho/para. libretexts.org Common deactivating groups include nitro (-NO2), cyano (-CN), and carbonyl groups (e.g., -COR, -CO2R). libretexts.org

Table 1: Effects of Representative Substituents on the Phenolic Ring

| Substituent Group | Example | Electronic Effect | Directing Influence |

|---|---|---|---|

| Strongly Activating | -OH, -NH2 | Electron-Donating (Resonance) | Ortho, Para |

| Moderately Activating | -OR (Alkoxy) | Electron-Donating (Resonance) | Ortho, Para |

| Weakly Activating | -R (Alkyl) | Electron-Donating (Inductive) | Ortho, Para |

| Deactivating | -F, -Cl, -Br, -I | Electron-Withdrawing (Inductive) | Ortho, Para |

| Deactivating | -NO2, -CN, -SO3H | Electron-Withdrawing (Inductive & Resonance) | Meta |

| Deactivating | -COR, -CO2R | Electron-Withdrawing (Inductive & Resonance) | Meta |

The benzyl (B1604629) group provides another critical site for structural modification to establish structure-activity relationships (SAR). nih.gov Alterations can include introducing substituents onto the benzyl ring or modifying the methylene (B1212753) bridge connecting it to the amine.

For instance, studies on N-benzyl phenethylamines have shown that N-benzyl substitution can significantly improve binding affinity and functional activity at certain receptors. nih.gov The nature and position of substituents on the benzyl ring can dramatically influence selectivity. For example, a 2,3-methylenedioxy substitution on the N-benzyl group was found to generally increase 5-HT2A-selective binding in a series of phenethylamine (B48288) agonists. nih.gov Similarly, in a series of USP1/UAF1 deubiquitinase inhibitors, replacing a trifluoromethyl group on the benzyl ring with an isopropyl group led to a six-fold improvement in potency. acs.org These examples highlight the importance of exploring a diverse range of substituents—both electron-donating and electron-withdrawing—at various positions on the benzyl ring to optimize activity. nih.govacs.org

Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical or steric properties, is a cornerstone of drug design used to enhance potency, improve metabolic stability, and reduce toxicity. nih.govpatsnap.comdrughunter.com Both the phenolic hydroxyl and the secondary amine of this compound are common targets for bioisosteric replacement.

Phenolic Hydroxyl Group: Phenols are often susceptible to rapid first-pass metabolism, which can limit their bioavailability. researchgate.net Replacing the phenolic -OH group with a metabolically more stable bioisostere can address this issue. Common replacements include:

Fluorine: The replacement of a hydroxyl group with a fluorine atom is a widely used strategy to block metabolic oxidation while often maintaining similar biological activity. chemrxiv.org

Benzimidazolones and Benzoxazolones: These heterocyclic systems can mimic the steric and electronic properties of a phenol, including its hydrogen-bonding capabilities, while offering improved metabolic profiles. researchgate.net

Other Heterocycles: A variety of other nitrogen- and oxygen-containing heterocycles, such as indoles, quinolinones, and pyridones, have been successfully employed as phenol bioisosteres. researchgate.net

Amine Group: The secondary amine linkage can also be replaced to modulate properties like basicity, hydrogen bonding capacity, and metabolic stability. Amide bioisosteres are particularly well-studied. nih.govu-tokyo.ac.jppressbooks.pub Common replacements for the secondary amine or an amide bond include:

Heterocyclic Rings: Five-membered rings like 1,2,3-triazoles, oxadiazoles, imidazoles, and oxazoles can mimic the geometry and hydrogen bonding properties of an amide bond while often improving metabolic stability. drughunter.comnih.govpressbooks.pub

Thioamides, Esters, and Ureas: These functional groups can serve as classical bioisosteres, preserving the general polarity and geometry of the amine/amide linkage. nih.gov

Trifluoroethylamine: This group can replace an amide, offering high potency and metabolic stability due to the low basicity of the amine and the electron-withdrawing nature of the CF3 group. u-tokyo.ac.jp

Table 2: Common Bioisosteric Replacements

| Original Group | Bioisostere Examples | Rationale for Replacement |

|---|---|---|

| Phenolic -OH | Fluorine (-F), Benzimidazolone, Benzoxazolone, Tetrazole | Improve metabolic stability, modulate acidity (pKa), alter lipophilicity. researchgate.netchemrxiv.org |

| Amine -NH- | Oxadiazole, 1,2,3-Triazole, Thioamide, Ester, Urea, Trifluoroethylamine | Enhance metabolic stability, modify hydrogen bonding, alter basicity. nih.govu-tokyo.ac.jp |

Advanced Synthetic Routes to Complex Derivatives

The creation of diverse analogues of this compound relies on a robust toolkit of synthetic organic reactions. These methods enable the conversion of the core functional groups into a wide array of ethers, esters, and more complex substituted derivatives.

Phenolic Ethers: The hydroxyl group of a phenol is readily converted into an ether. A primary and high-yielding method is the Williamson ether synthesis , which involves deprotonating the phenol with a strong base to form a phenoxide ion, followed by nucleophilic substitution with an alkyl halide. wikipedia.org For the synthesis of bis-aryl ethers, where the alkyl halide is replaced by an aryl halide, the Ullmann condensation is employed. This reaction typically requires a copper-based catalyst to facilitate the coupling between the phenoxide and the aryl halide. wikipedia.org

Phenolic Esters: Esterification of the phenolic hydroxyl group is another common modification. This can be achieved through several routes:

Reaction with Acyl Halides or Anhydrides: Phenols react with acyl chlorides or anhydrides, often in the presence of a base, to form the corresponding esters. jetir.orgresearchgate.net

Direct Esterification with Carboxylic Acids: While less reactive than acyl halides, carboxylic acids can be reacted directly with phenols. This transformation can be facilitated by catalysts such as a borate-sulfuric acid complex. google.com

Enzyme-Catalyzed Synthesis: Biocatalysts, such as lipases, can be used to synthesize phenolic esters under mild conditions, offering an environmentally friendly alternative to chemical methods. mdpi.com

Reaction with Organic Salts: A novel method utilizes stable organic salts as acylating reagents, mediated by activators like diethylaminosulfur trifluoride (DAST), to produce phenolic esters in high yields at room temperature. rsc.org

Introducing additional aryl or heteroaryl groups to the this compound scaffold is a key strategy for exploring new chemical space. This is commonly achieved through transition-metal-catalyzed cross-coupling reactions. acs.orgnih.gov

Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction couples an aryl halide or triflate with an arylboronic acid. mdpi.comnih.gov To apply this to a phenol, the hydroxyl group must first be converted into a suitable leaving group, such as a triflate, pivalate, or sulfamate. nih.govacs.org A one-pot methodology has been developed where the phenol is converted to a leaving group in situ (e.g., an imidazylate) and then subjected to Suzuki coupling conditions. mdpi.com

Ullmann Coupling: As mentioned for ether synthesis, copper-catalyzed Ullmann-type reactions are effective for forming C-C bonds to create biaryl systems or C-O bonds for diaryl ethers, which are valuable structures in many complex derivatives. nih.gov

Direct Arylation: Some methods allow for the direct C-H functionalization of aromatic rings, bypassing the need to pre-functionalize the substrate with a halide or boronic acid, although regioselectivity can be a challenge.

The synthesis of derivatives where one of the aromatic rings is replaced by a heterocycle often involves building the molecule from heteroaromatic starting materials. For example, a substituted chloropyrimidine can undergo nucleophilic aromatic substitution with an aminophenol to construct a key intermediate, which can then be further functionalized. acs.org Similarly, O-heteroaryl phenols can be synthesized and subsequently rearranged to afford C-heteroaryl derivatives. nih.gov These advanced strategies enable the creation of highly complex molecules with tailored properties.

Chemoenzymatic and Oxidative Polycondensation to Oligomers

The synthesis of oligomers from phenolic precursors can be achieved through various polymerization techniques, including chemoenzymatic and oxidative methods. These approaches offer pathways to novel materials with tailored properties. While direct studies on the polycondensation of this compound are not extensively documented in publicly available research, the principles of these methods can be understood by examining studies on structurally related aminophenol derivatives.

Chemoenzymatic polymerization leverages the catalytic activity of enzymes, such as horseradish peroxidase (HRP), to achieve selective polymerization under mild conditions. This method is particularly advantageous for monomers with functional groups that might be sensitive to harsh chemical oxidants. The process typically involves the use of an enzyme and an oxidant, like hydrogen peroxide, to initiate the polymerization of phenolic compounds. The resulting oligomers often exhibit unique structural characteristics due to the high selectivity of the enzymatic catalyst.

Oxidative polycondensation, on the other hand, employs chemical oxidants or electrochemical methods to induce polymerization. This technique is versatile and can be applied to a wide range of phenolic monomers. The reaction mechanism involves the formation of phenoxy radicals, which then couple to form oligomeric and polymeric chains. The choice of oxidant and reaction conditions can significantly influence the molecular weight, structure, and properties of the resulting polymer.

Research into the enzymatic oxidative polycondensation of the isomeric para-benzylamino phenol (4-(benzylamino)phenol) has demonstrated the feasibility of producing oligophenols with secondary amine functionalities. In these studies, horseradish peroxidase was used as the catalyst, and it was observed that the polymerization proceeded selectively at the phenolic moiety without oxidizing the benzylamine (B48309) group. This chemoselectivity is a key advantage of the enzymatic approach. The resulting oligo(4-(benzylamino)phenol) was found to be soluble in common organic solvents and exhibited thermal stability. The polymerization of 4-(benzylamino)phenol (B94979) using HRP yielded an oligomer with a molecular weight (Mn) of 5000 and a degree of polymerization of approximately 25 under optimal conditions. The backbone of this oligomer was found to consist of phenylene and oxyphenylene repeating units.

Similarly, studies on the oxidative polymerization of unsubstituted aminophenols have shown that these compounds can be polymerized to form materials with interesting properties. For instance, the polymerization of solid-state o- and m-aminophenol has been achieved using a dielectric barrier discharge plasma, resulting in conductive polymer films. These studies indicate that both the amino and hydroxyl groups can influence the polymerization process and the final properties of the polymer.

While direct experimental data for this compound is not available, it is plausible that it could undergo similar chemoenzymatic and oxidative polycondensation reactions. The presence of the benzylamino group at the meta position would likely influence the reactivity of the phenolic hydroxyl group and the regioselectivity of the polymerization, potentially leading to oligomers with different structures and properties compared to those derived from the para-isomer. Further research is necessary to explore the specific conditions and outcomes of the polycondensation of this compound.

Table 1: Comparison of Polymerization Methods for Aminophenol Derivatives

| Polymerization Method | Monomer | Catalyst/Oxidant | Key Findings |

| Chemoenzymatic Polycondensation | 4-(Benzylamino)phenol | Horseradish Peroxidase / H₂O₂ | Chemoselective polymerization at the phenolic moiety; produced soluble oligophenol with secondary amine functionality. |

| Oxidative Polymerization | o-Aminophenol | Dielectric Barrier Discharge Plasma | Formation of a conductive polymer film with a ladder-like polyphenoxazine structure. |

| Oxidative Polymerization | m-Aminophenol | Dielectric Barrier Discharge Plasma | Formation of a conductive polymer film with an open-ring keto-derivative structure. |

Heterocyclic Synthesis from this compound Precursors

This compound is a versatile precursor for the synthesis of various heterocyclic compounds, leveraging the reactivity of its phenolic hydroxyl group and the secondary amine. The strategic positioning of these functional groups on the aromatic ring allows for a range of cyclization reactions to form fused heterocyclic systems. These reactions are often mediated by oxidative conditions or catalyzed by transition metals, leading to the construction of complex molecular architectures.

One important class of heterocycles that can be synthesized from aminophenol precursors are benzoxazoles . The synthesis of benzoxazoles typically involves the condensation of an o-aminophenol with a carboxylic acid derivative, aldehyde, or other carbonyl-containing compound, followed by cyclization. While this compound is a meta-substituted aminophenol, intramolecular cyclization to a simple benzoxazole (B165842) is not straightforward. However, it can serve as a building block in multi-step syntheses or intermolecular reactions. For instance, the core structure of 3-aminophenol (B1664112) is utilized in the synthesis of various substituted benzoxazoles through reactions with different coupling partners. The presence of the benzyl group on the nitrogen atom in this compound could be exploited to direct or participate in more complex cyclization cascades.

A more directly relevant transformation for a substituted aminophenol is the synthesis of phenoxazines . Phenoxazines are tricyclic heterocycles containing an oxazine (B8389632) ring fused to two benzene rings. The classical synthesis of phenoxazine (B87303) involves the condensation of two molecules of an aminophenol or the reaction of an aminophenol with a catechol derivative. More contemporary methods often involve metal-catalyzed cross-coupling and cyclization reactions.

A notable example, although starting from the isomeric 2-(benzylamino)phenols, is the direct synthesis of oxazolo-phenoxazines through a copper-catalyzed dimerization and cyclization in the presence of a hypervalent iodine(III) reagent acs.org. This cascade process involves three C-H functionalization steps and results in the formation of a tetracyclic system. This reaction highlights the potential for benzylamino-phenols to undergo complex oxidative cyclizations to form intricate heterocyclic structures acs.org. While this specific reaction was reported for the ortho-isomer, it provides a conceptual framework for the potential reactivity of this compound under similar oxidative conditions, which could lead to novel, isomeric phenoxazine-type structures. The reaction of 2-benzylamino-phenols with a hypervalent iodine reagent and a copper catalyst selectively yields 5H-oxazolo[4,5-b]phenoxazine compounds acs.org.

Furthermore, the general reactivity of phenols and aromatic amines suggests that this compound could be a precursor for other heterocyclic systems. The phenolic hydroxyl group activates the aromatic ring towards electrophilic substitution at the ortho and para positions (positions 2, 4, and 6 relative to the hydroxyl group). This enhanced reactivity can be harnessed to introduce other functional groups that can then participate in cyclization reactions. For example, nitrosation followed by reduction could introduce a second amino group, paving the way for the synthesis of phenazines upon condensation with a 1,2-dicarbonyl compound.

The synthesis of heterocyclic compounds from this compound is an area with potential for the discovery of novel molecular scaffolds. The interplay between the activating hydroxyl group and the nucleophilic benzylamino group, along with the potential for C-H functionalization, offers a rich landscape for synthetic exploration.

Table 2: Potential Heterocyclic Systems from this compound and Related Precursors

| Heterocyclic System | General Synthetic Approach | Relevance to this compound |

| Benzoxazoles | Condensation of o-aminophenols with carbonyl compounds. | While not a direct precursor for simple benzoxazoles, it can be a building block in multi-step syntheses. |

| Phenoxazines | Condensation of aminophenols or reaction with catechols; metal-catalyzed cyclizations. | A plausible target through intermolecular condensation or intramolecular cyclization after further functionalization. |

| Oxazolo-phenoxazines | Copper-catalyzed/hypervalent iodine-mediated dimerization and cyclization of 2-(benzylamino)phenols. acs.org | Suggests the potential for this compound to undergo complex oxidative cyclizations to form isomeric structures. |

| Phenazines | Condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. | Could be a precursor after introduction of a second amino group onto the aromatic ring. |

Advanced Spectroscopic and Chromatographic Elucidation of 3 Benzylamino Phenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), within a molecule. By analyzing chemical shifts, coupling constants, and through-bond correlations, a complete structural map can be assembled.

One-dimensional (1D) NMR provides fundamental information about the types and numbers of protons and carbons in unique electronic environments. The ¹H NMR spectrum reveals the number of different kinds of protons, their electronic environment, and their proximity to other protons through spin-spin splitting. The ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms and their functional group type (e.g., aromatic, aliphatic, attached to a heteroatom).

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically over two or three bonds (²J or ³J coupling). Cross-peaks in a COSY spectrum connect signals from protons that are spin-spin coupled, allowing for the tracing of proton networks within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. Each cross-peak in an HSQC spectrum links a specific proton to its corresponding carbon, providing definitive C-H bond information.

The precise chemical shifts (δ) in ppm are influenced by the electronic environment of each nucleus. For 3-(benzylamino)phenol, the structure consists of a meta-substituted aminophenol ring and a benzyl (B1604629) group. Based on established substituent effects and data from analogous compounds like phenol (B47542), benzylamine (B48309), and 3-aminophenol (B1664112), the expected chemical shifts can be predicted.

The protons of the benzyl group's phenyl ring are expected in the aromatic region (typically δ 7.2-7.4 ppm), while the benzylic methylene (B1212753) (-CH₂-) protons would appear as a singlet (or a doublet if coupled to the N-H proton) further upfield (around δ 4.3 ppm). The protons on the aminophenol ring will be split into a complex pattern due to their meta-substitution, with shifts influenced by both the hydroxyl (-OH) and benzylamino (-NH-CH₂-Ph) groups. The phenolic -OH and amine -NH protons are typically broad singlets and their chemical shifts can vary depending on solvent and concentration.

The connectivity is confirmed using 2D NMR. A COSY spectrum would show correlations between the adjacent protons on both aromatic rings. For instance, the ortho, meta, and para protons of the benzyl group's phenyl ring would show cross-peaks to their neighbors. Similarly, the protons on the aminophenol ring would exhibit correlations that confirm their relative positions. The HSQC spectrum would then definitively link each of these protons to their respective aromatic or aliphatic carbons. Stereochemistry is not a factor for this achiral molecule.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This interactive table provides predicted NMR data. Click on headers to sort.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Expected COSY Correlations (with proton at position) | Expected HSQC Correlation |

|---|---|---|---|---|

| C1-OH | ~9.0 (broad s) | - | - | No |

| C1 | - | ~158.0 | - | No |

| C2 | ~6.3 (d) | ~105.0 | H4, H6 | Yes |

| C3-NH | ~5.7 (broad s) | - | H-Methylene | No |

| C3 | - | ~150.0 | - | No |

| C4 | ~7.1 (t) | ~130.0 | H2, H6 | Yes |

| C5 | ~6.2 (d) | ~108.0 | H4 | Yes |

| C6 | ~6.4 (t) | ~102.0 | H2, H4 | Yes |

| Methylene (-CH₂-) | ~4.3 (s) | ~48.0 | NH | Yes |

| C1' (ipso) | - | ~139.0 | - | No |

| C2'/C6' (ortho) | ~7.3 (d) | ~127.5 | H3'/H5' | Yes |

| C3'/C5' (meta) | ~7.4 (t) | ~129.0 | H2'/H6', H4' | Yes |

High-Sensitivity Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing fragmentation patterns.

The method of ionization significantly affects the resulting mass spectrum.

Electron Ionization (EI-MS): This is a "hard" ionization technique where high-energy electrons bombard the molecule, causing it to ionize and often fragment extensively. The peak with the highest m/z value typically corresponds to the molecular ion (M⁺•), which directly provides the integer molecular weight. For this compound (MW = 199.25), the molecular ion peak would appear at m/z 199.

Electrospray Ionization (ESI-MS): This is a "soft" ionization technique that is ideal for polar and thermally fragile molecules. It typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. For this compound, analysis in positive ion mode would be expected to yield a prominent ion at m/z 200, corresponding to the protonated molecule [C₁₃H₁₃NO + H]⁺. This confirms the molecular weight is 199 Da.

While low-resolution MS provides the nominal mass, High-Resolution Mass Spectrometry (HRMS) can measure the mass-to-charge ratio to several decimal places. This high accuracy allows for the determination of the exact mass, from which a unique elemental formula can be calculated. The theoretical exact mass of the neutral molecule this compound (C₁₃H₁₃NO) is 199.09971 Da. An HRMS measurement confirming this value (typically within a 5 ppm error margin) provides unambiguous evidence for the molecular formula.

Theoretical Exact Masses for HRMS Analysis

This interactive table shows calculated exact masses for different ionic species.

| Ion Species | Molecular Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| Neutral [M] | C₁₃H₁₃NO | 199.09971 |

| Protonated [M+H]⁺ | C₁₃H₁₄NO⁺ | 200.10754 |

| Sodiated [M+Na]⁺ | C₁₃H₁₃NNaO⁺ | 222.08946 |

Tandem mass spectrometry (MS/MS) is a technique where a specific ion (a "parent" or "precursor" ion) is selected, fragmented, and the resulting "daughter" or "product" ions are analyzed. This provides detailed structural information by revealing how the molecule breaks apart. For this compound, the protonated molecule at m/z 200 would be selected for fragmentation.

The most likely fragmentation pathway involves the cleavage of the benzylic C-N bond, which is typically the weakest bond. This would lead to two major fragmentation routes:

Formation of the benzyl cation (C₇H₇⁺) at m/z 91, which may rearrange to the highly stable tropylium (B1234903) ion. This is a characteristic fragment for compounds containing a benzyl group.

Loss of a neutral toluene (B28343) molecule (C₇H₈) from the precursor ion, resulting in a fragment corresponding to the 3-aminophenol radical cation.

Analysis of the fragmentation pattern of the related isomer, 4-(benzylamino)phenol (B94979), shows a prominent base peak at m/z 106, which arises from cleavage of the bond between the benzylic carbon and the nitrogen, with hydrogen transfer. A similar fragmentation is highly probable for this compound.

Predicted MS/MS Fragmentation of this compound ([M+H]⁺ = 200.1)

This interactive table details the likely fragments observed in a tandem MS experiment.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure/Identity |

|---|---|---|---|

| 200.1 | 108.1 | 92.0 (Toluene) | [HOC₆H₄NH₂]⁺• (Aminophenol radical cation) |

| 200.1 | 106.0 | 94.1 (Phenol) | [C₇H₈N]⁺ (Benzylamine fragment) |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. By measuring the interaction of infrared radiation with a sample, both Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy provide a unique molecular "fingerprint" based on the vibrational modes of the chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds within the this compound molecule. The resulting spectrum provides definitive evidence for the presence of its key functional groups: the hydroxyl (-OH) group, the secondary amine (-NH-) group, the phenyl and benzyl aromatic rings, and the methylene (-CH₂-) bridge.

The spectrum is characterized by several key absorption bands:

O-H and N-H Stretching: In the high-frequency region, broad absorption bands are expected for the O-H stretching vibrations of the phenolic hydroxyl group, typically between 3200 and 3600 cm⁻¹. libretexts.org The broadness of this peak is a result of intermolecular hydrogen bonding. docbrown.info Overlapping in this region is the N-H stretching vibration of the secondary amine, which typically appears as a moderate-intensity peak around 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations from both the phenol and benzyl rings are anticipated just above 3000 cm⁻¹. In contrast, the aliphatic C-H stretching vibrations of the methylene (-CH₂-) group are expected to appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. bibliotekanauki.pl

C=C Aromatic Stretching: Strong absorptions in the 1450-1610 cm⁻¹ region are characteristic of the C=C bond stretching within the aromatic rings, confirming the presence of the benzene (B151609) core structures. docbrown.info

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex series of absorptions unique to the molecule. docbrown.info Key vibrations in this area for this compound include the C-O stretching of the phenol group (around 1200-1260 cm⁻¹) and the C-N stretching of the secondary amine (approximately 1250-1350 cm⁻¹). docbrown.inforesearchgate.net Out-of-plane C-H bending vibrations further confirm the substitution patterns of the aromatic rings.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound Interactive data table. Click headers to sort.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Phenolic -OH | 3200 - 3600 | Strong, Broad |

| N-H Stretch | Secondary Amine | 3300 - 3500 | Moderate |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Moderate |

| C-H Stretch (Aliphatic) | -CH₂- | 2850 - 2960 | Moderate |

| C=C Stretch (Aromatic) | Ar C=C | 1450 - 1610 | Strong |

| C-N Stretch | Ar-N | 1250 - 1350 | Moderate-Strong |

| C-O Stretch | Phenolic C-O | 1200 - 1260 | Strong |

| C-H Bending (Out-of-Plane) | Aromatic Rings | 690 - 900 | Strong |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy serves as a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic light, which results in vibrational information. While FT-IR is more sensitive to polar bonds (like O-H and C=O), Raman spectroscopy is particularly effective for analyzing non-polar and symmetric bonds.

For this compound, an FT-Raman spectrum would be expected to show:

Strong Aromatic Ring Vibrations: The symmetric "ring breathing" vibrations of the phenyl and benzyl groups would produce very intense signals, which are often weak or absent in the IR spectrum.

C-H Stretching: Aromatic and aliphatic C-H stretching bands would be clearly visible.

Complementary Information: Bonds like C-C and C=C in the aromatic rings are strong Raman scatterers, providing clear signals that complement the C-O, N-H, and O-H absorptions seen in FT-IR. The combination of both techniques allows for a more complete structural elucidation. researchgate.net

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum.

The UV-Vis absorption spectrum of this compound is dominated by electronic transitions within the aromatic rings. The primary absorptions are due to π → π* transitions, where an electron is promoted from a bonding (π) molecular orbital to an antibonding (π*) molecular orbital. wikipedia.org The phenol moiety itself typically shows a maximum absorption (λmax) around 270-275 nm. docbrown.inforesearchgate.net

Upon absorbing a photon and reaching an excited electronic state, the molecule can relax to its ground state by emitting a photon, a process known as fluorescence. The fluorescence emission spectrum is typically a mirror image of the absorption band corresponding to the lowest energy transition (S₀ → S₁) and occurs at a longer wavelength (lower energy) than the absorption, a phenomenon known as the Stokes shift. The excitation and emission maxima are characteristic of the molecule's electronic structure and its interaction with the solvent. researchgate.netnih.gov

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org By measuring the diffraction pattern of X-rays passing through a single crystal, researchers can calculate electron density maps and thereby determine atomic positions, bond lengths, bond angles, and intermolecular interactions with high precision. wikipedia.orgjeol.com

While the specific crystal structure of this compound is not publicly available, the structure of the closely related compound 3-(diethylamino)phenol provides significant insight into the expected solid-state conformation and packing. nih.govresearchgate.net

In the crystal structure of 3-(diethylamino)phenol, the asymmetric unit contains two independent molecules. slideshare.net A key feature is the extensive hydrogen bonding involving the phenolic hydroxyl group. Instead of forming chains or bonding to the nitrogen atom, the molecules form four-membered rings through O-H···O hydrogen bonds. nih.govresearchgate.net This indicates a strong preference for the phenolic hydroxyl group to act as both a hydrogen bond donor and acceptor among neighboring molecules. No significant π–π stacking interactions are observed in this structure. slideshare.net

Table 2: Crystallographic Data for the Representative Compound 3-(Diethylamino)phenol nih.govslideshare.netInteractive data table. Click headers to sort.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₅NO |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 14.5166 (17) |

| b (Å) | 15.9102 (18) |

| c (Å) | 16.0527 (18) |

| Volume (ų) | 3707.6 (7) |

| Z (Molecules per unit cell) | 16 |

| Calculated Density (Mg m⁻³) | 1.184 |

| Key Intermolecular Interaction | O-H···O Hydrogen Bonding |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures, identifying impurities, and quantifying its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis of non-volatile phenolic compounds. epa.gov For this compound, a reversed-phase HPLC (RP-HPLC) method is most suitable. In this mode, a non-polar stationary phase (typically a C18 silica (B1680970) column) is used with a polar mobile phase.

The separation mechanism is based on the partitioning of the analyte between the stationary and mobile phases. This compound, being a moderately polar compound, will be retained on the C18 column and eluted with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. sielc.comnkust.edu.tw Adjusting the pH of the mobile phase with an acid (e.g., formic acid or phosphoric acid) can improve peak shape by ensuring the phenolic and amino groups are in a consistent protonation state. sielc.com

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically <2 µm). waters.com This results in significantly higher resolution, improved sensitivity, and much faster analysis times, allowing for rapid purity checks and high-throughput screening. waters.com

Detection is typically achieved using a UV detector set at one of the compound's absorption maxima (λmax) as determined by UV-Vis spectroscopy. scirp.org

Table 3: Typical Chromatographic Conditions for Purity Analysis of this compound Interactive data table. Click headers to sort.

| Parameter | HPLC | UPLC |

|---|---|---|

| Column | Reversed-Phase C18 (3-5 µm particle size) | Reversed-Phase C18 (<2 µm particle size) |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid | Acetonitrile / Water with 0.1% Formic Acid |

| Elution Mode | Isocratic or Gradient | Gradient |

| Flow Rate | 0.8 - 1.2 mL/min | 0.3 - 0.6 mL/min |

| Detection | UV Absorbance (at λmax) | UV Absorbance (at λmax) |

| Analysis Time | 10 - 20 minutes | 1 - 5 minutes |

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of this compound by gas chromatography (GC) is often impractical due to the compound's low volatility and thermal lability. The presence of polar hydroxyl (-OH) and secondary amine (-NH) groups results in a high boiling point and potential for thermal degradation at the temperatures required for GC analysis. To overcome these challenges, derivatization is employed to convert the analyte into a more volatile and thermally stable form. This process involves reacting the polar functional groups with a reagent to form a less polar derivative.

Common derivatization strategies for compounds containing hydroxyl and amino groups include silylation and acylation. Silylation, for instance, with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), would replace the active hydrogens on both the phenolic and amino groups with trimethylsilyl (B98337) (TMS) groups. This transformation significantly reduces the polarity and hydrogen-bonding capacity of the molecule, thereby increasing its volatility.

Once derivatized, the compound can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS). The derivative will exhibit a characteristic retention time on a given GC column (e.g., a non-polar DB-5 or similar), and its mass spectrum will provide a unique fragmentation pattern, allowing for unequivocal identification and quantification. The derivatization of phenols is a standard procedure for their analysis in complex matrices. epa.govmdpi.com

| Reagent Class | Example Reagent | Abbreviation | Resulting Derivative | Key Advantage |

|---|---|---|---|---|

| Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Bis(trimethylsilyl) derivative | Highly effective for both -OH and -NH groups; clean reaction |

| Acylating Agents | Trifluoroacetic Anhydride | TFAA | Bis(trifluoroacetyl) derivative | Produces stable derivatives suitable for electron capture detection (ECD) |

| Alkylating Agents | α-Bromo-2,3,4,5,6-pentafluorotoluene | PFBBr | Pentafluorobenzyl (PFB) ether/amine | Creates derivatives with excellent sensitivity for ECD. epa.gov |

Gel Permeation Chromatography (GPC) for Polymeric Forms

This compound possesses functional groups that can participate in polymerization reactions, such as oxidative coupling or condensation, to form oligomeric or polymeric materials. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the foremost analytical technique for characterizing the molecular weight and molecular weight distribution of such polymers. lcms.czukaazpublications.com

GPC separates polymer chains based on their size, or more accurately, their hydrodynamic volume in solution. ukaazpublications.com The separation occurs within a column packed with porous gel beads. Larger polymer coils are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can penetrate the pores to varying extents, leading to a longer path and later elution times.

By calibrating the system with polymer standards of known molecular weight (e.g., polystyrene or polymethyl methacrylate), the elution profile of a polymer sample derived from this compound can be converted into a molecular weight distribution curve. lcms.cz This analysis yields crucial data points for understanding the polymer's properties:

Number-average molecular weight (Mn): The total weight of all polymer chains in a sample divided by the total number of chains.

Weight-average molecular weight (Mw): An average that gives more weight to heavier polymer chains.

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn), which indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse polymer where all chains have the same length.

The analysis of a hypothetical poly[this compound] would typically involve dissolving the polymer in a suitable solvent like tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF) and injecting it into the GPC system. acs.org

| Parameter | Symbol | Typical Value | Information Provided |

|---|---|---|---|

| Number-Average Molecular Weight | Mn | 8,500 g/mol | Average molecular weight by number of molecules |

| Weight-Average Molecular Weight | Mw | 15,300 g/mol | Average molecular weight biased towards heavier molecules |

| Polydispersity Index | PDI | 1.8 | Indicates a relatively broad distribution of polymer chain lengths |

| Peak Molecular Weight | Mp | 14,500 g/mol | Molecular weight at the highest point of the elution curve |

Specialized Analytical Probes (e.g., Cyclic Voltammetry, Thermogravimetric Analysis)

Cyclic Voltammetry (CV)

Cyclic Voltammetry is a powerful electrochemical technique used to investigate the redox properties of a chemical species. gamry.com For this compound, both the phenolic hydroxyl group and the benzylamino moiety are electrochemically active. The phenolic group is susceptible to oxidation, a characteristic feature of many phenolic compounds. researchgate.netresearchgate.net

A typical cyclic voltammogram of a phenolic compound in an aqueous or non-aqueous electrolyte solution would show an anodic (oxidation) peak during the forward potential scan. For many phenols, this oxidation is an irreversible process. The electron transfer from the hydroxyl group often leads to the formation of a phenoxy radical, which can then undergo further reactions, including electropolymerization on the electrode surface. researchgate.net This polymerization results in the fouling or passivation of the electrode, which is often observed as a decrease in current response upon subsequent CV cycles.

The potential at which oxidation occurs (anodic peak potential, Epa) is a key parameter that provides insight into the ease of oxidation of the molecule and is related to its antioxidant activity. mdpi.com Experimental conditions such as the pH of the electrolyte solution and the potential scan rate significantly influence the voltammetric response. nih.gov The benzylamino group may also exhibit its own oxidation peak or influence the oxidation potential of the phenolic group.

| Parameter | Symbol | Hypothetical Value | Significance |

|---|---|---|---|